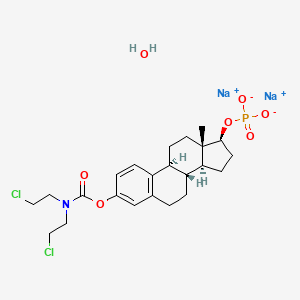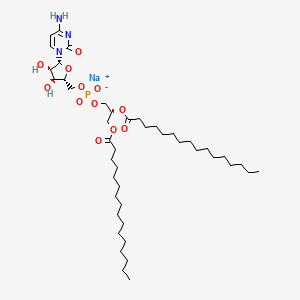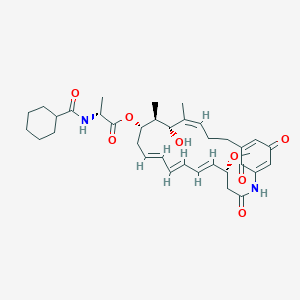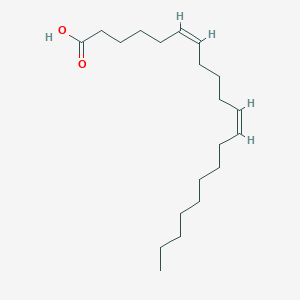
Estramustine phosphate sodium monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.
A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.
Applications De Recherche Scientifique
Application in Prostate Cancer Treatment
Estramustine phosphate sodium monohydrate (EMP) has been extensively studied for its role in treating prostate cancer. Initially introduced in the 1970s, EMP was used mainly in hormone-refractory cases of prostate cancer. Despite its effectiveness, EMP usage declined due to severe side effects, particularly in the cardiovascular and gastrointestinal systems (Kitamura, 2001). EMP's ability to induce apoptosis in prostate cancer cell lines, specifically by down-regulating miR-31 levels, has been demonstrated, offering insight into its molecular mechanisms (Wei et al., 2018).
EMP in Combination Therapies
Combining EMP with other chemotherapy agents, such as docetaxel, paclitaxel, and vinblastine, has shown improved survival rates and PSA response rates in hormone-refractory prostate cancer (HRPC). These combinations have demonstrated synergistic effects, improving the overall efficacy of the treatment regimens (Simpson & Wagstaff, 2003). Moreover, a meta-analysis indicated that adding EMP to chemotherapy regimens enhances survival and delays PSA progression in patients with castration-refractory prostate cancer, despite an increased risk of thromboembolic events (Fizazi et al., 2007).
Gene Expression and Molecular Mechanisms
Research into the gene expression profiles altered by EMP treatment has unveiled a range of genes involved in cell growth, apoptosis, and cell signaling transduction. This information is crucial for understanding EMP’s broad impacts on prostate cancer cells and may guide the development of more targeted therapeutic strategies (Hong et al., 2004).
EMP and Hormonal Therapy
EMP's role in hormonal therapy for prostate cancer has also been explored. Studies have investigated the correlation between genetic polymorphisms and the effectiveness of EMP therapy, providing insights into personalized treatment approaches based on genetic markers (Suzuki et al., 2005).
Other Applications and Considerations
- EMP has been studied for its potential use in treating other cancers, such as high-grade astrocytoma, demonstrating its versatility beyond prostate cancer therapy (Henriksson et al., 2006).
- The pharmacokinetic properties of EMP, such as absorption, metabolism, and elimination, are critical for optimizing its therapeutic efficacy and minimizing side effects (Gunnarsson et al., 2004).
Propriétés
Numéro CAS |
1227300-83-5 |
|---|---|
Nom du produit |
Estramustine phosphate sodium monohydrate |
Formule moléculaire |
C23H32Cl2NNa2O7P |
Poids moléculaire |
582.4 g/mol |
Nom IUPAC |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate;hydrate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na.H2O/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;;1H2/q;2*+1;/p-2/t18-,19-,20+,21+,23+;;;/m1.../s1 |
Clé InChI |
OAIHMBRTKDWZQG-WFVUJJAZSA-L |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+] |
SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.O.[Na+].[Na+] |
Synonymes |
Emcyt Estracyt Estramustin Phosphate Estramustine Estramustine Phosphate Sodium Estramustinphosphate Leo 275 Leo-275 Leo275 NSC 89199 NSC-89199 NSC89199 Phosphate Sodium, Estramustine Phosphate, Estramustin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)





